molecular formula C24H21N3O5S B11530324 2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-methoxybenzylidene)hydrazinyl]ethyl benzoate

2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-methoxybenzylidene)hydrazinyl]ethyl benzoate

Cat. No.: B11530324
M. Wt: 463.5 g/mol
InChI Key: UTOSXIIVJWCFPT-KOEQRZSOSA-N
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Description

2-{1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)-2-[(E)-1-(4-methoxyphenyl)methylidene]hydrazino}ethyl benzoate is a complex organic compound that features a benzisothiazole ring, a methoxyphenyl group, and a benzoate ester. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)-2-[(E)-1-(4-methoxyphenyl)methylidene]hydrazino}ethyl benzoate typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzisothiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Condensation Reaction: The methoxyphenyl group can be introduced via a condensation reaction with a suitable aldehyde or ketone.

    Esterification: The final step involves the esterification of the intermediate compound with benzoic acid or its derivatives.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification Techniques: Employing methods like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group or the benzisothiazole ring.

    Reduction: Reduction reactions can target the carbonyl groups or the nitro groups if present.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Materials Science:

Biology

    Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Biochemical Probes: Used in studies to understand biological pathways and mechanisms.

Medicine

    Pharmaceuticals: Potential use in the formulation of new drugs targeting specific diseases.

Industry

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

    Polymer Science: Used in the development of new polymers with unique properties.

Mechanism of Action

The mechanism of action of 2-{1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)-2-[(E)-1-(4-methoxyphenyl)methylidene]hydrazino}ethyl benzoate depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes, binding to DNA, or interaction with cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Benzisothiazole Derivatives: Compounds with similar benzisothiazole rings.

    Methoxyphenyl Compounds: Molecules featuring the methoxyphenyl group.

    Benzoate Esters: Esters derived from benzoic acid.

Uniqueness

What sets 2-{1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)-2-[(E)-1-(4-methoxyphenyl)methylidene]hydrazino}ethyl benzoate apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C24H21N3O5S

Molecular Weight

463.5 g/mol

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-(4-methoxyphenyl)methylideneamino]amino]ethyl benzoate

InChI

InChI=1S/C24H21N3O5S/c1-31-20-13-11-18(12-14-20)17-25-27(15-16-32-24(28)19-7-3-2-4-8-19)23-21-9-5-6-10-22(21)33(29,30)26-23/h2-14,17H,15-16H2,1H3/b25-17+

InChI Key

UTOSXIIVJWCFPT-KOEQRZSOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/N(CCOC(=O)C2=CC=CC=C2)C3=NS(=O)(=O)C4=CC=CC=C43

Canonical SMILES

COC1=CC=C(C=C1)C=NN(CCOC(=O)C2=CC=CC=C2)C3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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